molecular formula C29H42N2O3 B1202739 u-73343

u-73343

Cat. No.: B1202739
M. Wt: 466.7 g/mol
InChI Key: CJHWFIUASFBCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-73343 is a synthetic compound known for its role as an inactive analog of U-73122. It is primarily used as a negative control in scientific research to study the effects of phospholipase C inhibition. This compound has a molecular formula of C29H42N2O3 and a molecular weight of 466.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-73343 involves the reaction of 1-[6-[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione. The compound is typically synthesized through a series of organic reactions, including amination and cyclization .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for large-scale production. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

U-73343 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or ethanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are limited, but they generally involve modifications to the functional groups of the compound .

Scientific Research Applications

U-73343 is widely used in scientific research for its role as a negative control in studies involving phospholipase C inhibition. Its applications include:

    Chemistry: Used to study the effects of phospholipase C inhibition on various chemical processes.

    Biology: Employed in cellular studies to understand the role of phospholipase C in cell signaling and function.

    Medicine: Utilized in pharmacological research to investigate the effects of phospholipase C inhibitors on different physiological processes.

    Industry: Applied in the development of new pharmaceuticals and chemical products

Mechanism of Action

U-73343 functions as an inactive analog of U-73122, meaning it does not inhibit phospholipase C. Instead, it is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation. It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its role as an inactive analog, making it valuable for control experiments in scientific research. Unlike U-73122, which actively inhibits phospholipase C, this compound does not exhibit inhibitory effects, allowing researchers to distinguish between specific and non-specific effects of phospholipase C inhibition .

Properties

IUPAC Name

1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHWFIUASFBCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861364
Record name 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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